4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multiple steps. One common method includes the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with piperazine under specific conditions to form an intermediate. This intermediate is then reacted with 6-methyl-2-chloropyrimidine in the presence of a base to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperazine and pyrimidine rings contribute to its overall biological activity. The exact pathways and targets are still under investigation, but it is believed to modulate various signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Compared to these compounds, 4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23F3N6O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H23F3N6O/c1-14-12-17(27-8-10-29-11-9-27)25-18(24-14)28-6-4-26(5-7-28)16-13-15(2-3-23-16)19(20,21)22/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
IVOIYOWGGBIZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
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